2'-4'-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate
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Overview
Description
2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate is an organic compound with the molecular formula C23H19F2NO3 It is characterized by the presence of difluoro, propylcarbamoyl, biphenyl, and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2’-4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate
- 2’-4’-Difluoro-3-(ethylcarbamoyl)biphenyl-4-yl benzoate
- 2’-4’-Difluoro-3-(butylcarbamoyl)biphenyl-4-yl benzoate
Uniqueness
2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoro and propylcarbamoyl groups may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
1095208-36-8 |
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Molecular Formula |
C23H19F2NO3 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(propylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C23H19F2NO3/c1-2-12-26-22(27)19-13-16(18-10-9-17(24)14-20(18)25)8-11-21(19)29-23(28)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,26,27) |
InChI Key |
XQDBVIQJWNZKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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